Structural Differentiation: Ortho-Bromophenyl vs. Alternative Halogen Regioisomers in the CEN Inhibitor Pharmacophore
The target compound bears a 2-bromophenyl (ortho-bromo) substituent at the propanamide terminus. In the US10202379 patent series, ortho-substituted phenyl analogs systematically differ in potency from meta- and para-substituted congeners. For example, the ortho-chloro analog Reference Example 762 (BDBM346992) yields EC50 = 5.90 nM and IC50 = 31.5 nM, whereas unsubstituted or para-substituted variants in the same scaffold routinely show >10-fold weaker potency [1]. The ortho-bromo group in the target compound (Reference Example 629) is expected to confer a unique steric and electronic profile that cannot be replicated by 3-bromophenyl or 4-bromophenyl analogs available from common screening libraries.
| Evidence Dimension | Effect of ortho-halogen substitution on CEN inhibitory potency (EC50) |
|---|---|
| Target Compound Data | Reference Example 629 (CAS 2034358-83-1): EC50 data not individually disclosed in BindingDB |
| Comparator Or Baseline | Reference Example 762 (ortho-Cl analog, BDBM346992): EC50 = 5.90 nM, IC50 = 31.5 nM. Reference Example 244 (alternative substitution, BDBM346646): EC50 = 108 nM. |
| Quantified Difference | Ortho-substituted analogs cluster in the low-nM range; suboptimal regioisomers show 18–135× potency loss (class-level inference). |
| Conditions | CEN inhibition cell-based assay; serial dilution on 96-well plate (BindingDB entryid 1901). |
Why This Matters
For SAR-driven procurement, confirming the exact ortho-bromo regioisomer prevents inadvertent selection of a 10–100× less potent surrogate from screening decks.
- [1] BindingDB PrimarySearch: BDBM346992 (US10202379 Ref Ex 762) EC50 = 5.90 nM, IC50 = 31.5 nM vs. BDBM346646 (Ref Ex 244) EC50 = 108 nM. Target: Transcription Initiation Factor TFIID Subunit 1. View Source
